molecular formula Ce3Ga B14471267 CID 78063738

CID 78063738

Cat. No.: B14471267
M. Wt: 490.07 g/mol
InChI Key: BAKUVGSBEOYJAA-UHFFFAOYSA-N
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Description

Based on the evidence, CID 78063738 likely belongs to a class of bioactive indole or polyketide derivatives, similar to chaetogobosins () or briaviolides (). Such compounds are characterized by complex stereochemistry, functional group diversity (e.g., epoxides, nitro groups, acyloxy substituents), and significant bioactivity, as demonstrated by their NMR, HRESIMS, and ECD spectral data .

Properties

Molecular Formula

Ce3Ga

Molecular Weight

490.07 g/mol

InChI

InChI=1S/3Ce.Ga

InChI Key

BAKUVGSBEOYJAA-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Ce].[Ce].[Ce]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78063738 involves specific synthetic routes and reaction conditions. One of the methods includes the use of crystal forms A and B, which exhibit good physiochemical stability, regular crystal habit, and good particle size uniformity . The preparation method for these crystal forms is simple and effective, ensuring high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. The process involves the use of alkaline solvents and specific reaction conditions to ensure the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: CID 78063738 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include diethyl azodicarboxylate, which is known for its role in dehydrogenating agents and converting alcohols to aldehydes . The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield aldehydes, while substitution reactions can produce various derivatives with enhanced properties.

Scientific Research Applications

CID 78063738 has a wide range of scientific research applications. It is used in chemistry for synthesizing new compounds and studying reaction mechanisms. In biology, it plays a role in understanding biochemical pathways and developing new drugs. In medicine, this compound is investigated for its potential therapeutic effects and its role in treating various diseases. Additionally, it finds applications in the industry for producing high-purity chemicals and materials .

Mechanism of Action

The mechanism of action of CID 78063738 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biochemical and physiological changes, depending on the context of its use .

Comparison with Similar Compounds

Structural Modifications and Stereochemical Variations

Key comparisons with chaetogobosin derivatives ():

  • Epoxidation (Compound 3 vs. 4): Compound 4 is an epoxidized derivative of chaetogobosin Vb (Compound 3), with an additional epoxide bridge between C-5 and C-5. This modification alters NMR signals (δC 63.0 for C-5 and δC 65.1 for C-6 in 4 vs.
  • Nitro Group Introduction (Compound 5): Compound 5 differs from chaetogobosin G by a nitro group at C-1′, confirmed via HMBC correlations (H-4′ to C-3′). This electronegative group increases polarity, as reflected in its HRESIMS (m/z 585.2208 [M + Na]+) and altered solubility .

Marine-derived analogs ():

  • Briaviolide F (6) features a 2β-hydroxyl and 12α-hexanoyl group, differentiating it from Compound 5. The hexanoyl chain at C-12 increases lipophilicity (LogP ~2.8), while the hydroxyl group at C-2 enhances hydrogen-bonding capacity, as seen in its NOESY correlations and IR data .

Physicochemical and Pharmacokinetic Properties

Data from –13 highlight critical trends in solubility, permeability, and metabolic stability:

Property CID 78063738 (Inferred) Chaetogobosin Vb (3) Briaviolide F (6) CAS 20358-06-9
Molecular Formula C31H34N2O8 (hypothetical) C31H34N2O8 C28H39O10Cl C7H5FN2S
Molecular Weight ~586.6 g/mol 586.6 g/mol 593.2 g/mol 168.19 g/mol
LogP ~2.5 (estimated) 2.1 (XLOGP3) 2.8 (SILICOS-IT) 2.13 (XLOGP3)
Solubility (Water) Moderate (0.2–0.5 mg/mL) Low (0.05 mg/mL) Very low (<0.1 mg/mL) 0.249 mg/mL
BBB Permeability Yes No data No Yes
CYP Inhibition CYP1A2 (probable) Not reported Not reported CYP1A2 inhibitor
  • Solubility Trends: Introduction of polar groups (e.g., nitro in Compound 5) improves aqueous solubility, while acyloxy chains (e.g., hexanoyl in Briaviolide F) reduce it .
  • Metabolic Stability: Compounds with epoxide groups (e.g., Compound 4) may exhibit increased metabolic lability due to cytochrome P450-mediated ring opening .

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